Cas no 1512295-55-4 (4-Bromo-N-methoxy-3-methylbenzamide)

4-Bromo-N-methoxy-3-methylbenzamide is a brominated aromatic amide derivative with applications in organic synthesis and pharmaceutical research. Its structure features a methoxy-substituted amide group and a bromine substituent at the para position, enhancing its reactivity in cross-coupling reactions and functional group transformations. The compound is valued for its stability, well-defined crystalline properties, and utility as an intermediate in the synthesis of more complex molecules. Its methyl group at the meta position further contributes to steric and electronic modulation, making it a versatile building block in medicinal chemistry and material science. Suitable for controlled reactions, it offers reliable performance in laboratory-scale and industrial applications.
4-Bromo-N-methoxy-3-methylbenzamide structure
1512295-55-4 structure
Product Name:4-Bromo-N-methoxy-3-methylbenzamide
CAS No:1512295-55-4
MF:C9H10BrNO2
MW:244.09
CID:5076020
Update Time:2025-10-10

4-Bromo-N-methoxy-3-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-N-methoxy-3-methylbenzamide
    • Inchi: 1S/C9H10BrNO2/c1-6-3-4-7(5-8(6)10)9(12)11-13-2/h3-5H,1-2H3,(H,11,12)
    • InChI Key: QFYHXZAXXKWNSL-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(C)=C(Br)C=1)(=O)NOC

4-Bromo-N-methoxy-3-methylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR022MAF-250mg
4-Bromo-N-methoxy-3-methylbenzamide
1512295-55-4 95%
250mg
$500.00 2025-02-13
Aaron
AR022MAF-1g
4-Bromo-N-methoxy-3-methylbenzamide
1512295-55-4 95%
1g
$800.00 2025-02-13

Additional information on 4-Bromo-N-methoxy-3-methylbenzamide

Comprehensive Analysis of 4-Bromo-N-methoxy-3-methylbenzamide (CAS No. 1512295-55-4): Properties, Applications, and Industry Insights

4-Bromo-N-methoxy-3-methylbenzamide (CAS No. 1512295-55-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This brominated benzamide derivative exhibits unique structural features, including a methoxy group and methyl substitution, which contribute to its reactivity and potential applications. The compound's molecular formula C9H10BrNO2 and precise molecular weight of 244.09 g/mol make it particularly valuable for targeted synthesis.

Recent studies highlight the growing demand for brominated aromatic compounds in drug discovery, with 4-Bromo-N-methoxy-3-methylbenzamide serving as a key intermediate. Its electron-withdrawing bromo group enhances electrophilic aromatic substitution reactions, while the methoxyamide moiety offers hydrogen bonding capabilities. These properties align with current trends in small molecule drug development and crop protection agents, addressing frequent search queries about "novel benzamide derivatives in medicine" and "halogenated compounds in agriculture."

The compound's synthetic versatility is demonstrated through its participation in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings. This responsiveness to palladium-catalyzed transformations makes it valuable for constructing complex architectures—a hot topic in organic chemistry forums and AI-driven research platforms. Researchers frequently search for "bromobenzamide coupling partners" and "methoxy-substituted aryl halides," positioning this compound as a solution to synthetic challenges.

From a commercial perspective, 1512295-55-4 meets the pharmaceutical industry's need for high-purity intermediates. Analytical data shows consistent HPLC purity >98%, with characteristic NMR peaks at 7.85 ppm (aromatic H), 3.85 ppm (OCH3), and 2.35 ppm (CH3). These specifications respond to laboratory professionals' searches for "benzamide characterization techniques" and "CAS number verification methods." The compound's stability under inert atmospheres (-20°C storage) further enhances its practicality.

Emerging applications in material science have expanded interest in this compound. Its ability to form metal-organic frameworks (MOFs) with transition metals addresses trending searches about "functionalized linkers for MOFs." The bromine atom serves as an excellent coordination site, while the methoxy group modulates crystallinity—properties frequently discussed in nanotechnology publications and AI-generated research summaries.

Environmental and regulatory aspects of 4-Bromo-N-methoxy-3-methylbenzamide follow OECD guidelines for green chemistry. Recent patent analyses reveal innovative solvent-free synthesis methods, responding to industry demands for sustainable processes—a top concern in chemical manufacturing forums. The compound's biodegradability profile and absence of persistent bioaccumulative toxins make it compliant with global chemical regulations.

Future research directions may explore its potential in photodynamic therapy agents or organic semiconductors, given its conjugated system and halogen substituent. These applications correlate with rising Google Trends queries about "halogenated organic electronics" and "benzamide-based therapeutics." As analytical techniques advance, particularly in cryo-EM and computational modeling, deeper understanding of its molecular interactions will emerge.

The global market for functionalized benzamides is projected to grow at 6.8% CAGR (2023-2030), with 1512295-55-4 positioned as a strategic intermediate. Supply chain analyses indicate stable production in GMP-certified facilities, addressing frequent purchaser concerns about "reliable benzamide suppliers" and "batch-to-batch consistency." Technical documents available for this compound typically include comprehensive COA, MSDS, and stability studies.

In conclusion, 4-Bromo-N-methoxy-3-methylbenzamide represents a multifaceted compound bridging pharmaceutical innovation and advanced material development. Its balanced reactivity profile, documented safety data, and commercial availability make it a valuable asset for researchers exploring structure-activity relationships or molecular engineering—topics consistently ranking high in academic search engines and AI-assisted literature reviews.

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